molecular formula C14H23NO6 B2564549 2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid CAS No. 2113039-35-1

2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

Cat. No. B2564549
CAS RN: 2113039-35-1
M. Wt: 301.339
InChI Key: HFUFOYXOOGIWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid” is a complex organic molecule . It is related to a class of compounds known as piperidines, which are cyclic organic compounds containing a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of this compound involves several steps, including the preparation of carboxylic acid esters and the modification of the acid moiety of the ester . The process involves the use of novel intermediate compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains methoxycarbonyl and oxycarbonyl groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of carboxylic acid esters and the modification of the acid moiety of the ester . These reactions involve the use of novel intermediate compounds .

Scientific Research Applications

Copper-catalyzed Perkin-acyl-Mannich Reaction

The copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine demonstrates a regioselective introduction of a methoxycarbonyl methyl group, leading to the synthesis of new polyfunctionalized piperidine derivatives. This method showcases the potential of using specific reagents and catalysts to introduce functional groups into piperidine rings, which could be relevant for derivatives of the compound (Crotti, Berti, & Pineschi, 2011).

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

Research involving palladium-catalyzed CH functionalization for oxindole synthesis presents methodologies for creating complex molecules that may share synthetic pathways or structural similarities with the compound of interest. Such studies are pivotal in medicinal chemistry and the development of novel synthesis strategies (Magano, Kiser, Shine, & Chen, 2014).

Synthesis of Potent PPARpan Agonist

The efficient synthesis of complex molecules, such as a potent PPARpan agonist, involves multi-step chemical processes including regioselective bond formation and introduction of specific functional groups. This illustrates advanced synthetic techniques that could be applicable to the synthesis and modification of piperidine-based compounds (Guo et al., 2006).

Microwave-Assisted Synthesis of Substituted 3-Phenylpropionic Acids

The use of microwave irradiation for the efficient synthesis of substituted 3-phenylpropionic acids highlights a technique that could enhance the synthesis of related piperidine compounds by reducing reaction times and potentially increasing yields (Sharma, Joshi, & Sinha, 2003).

Synthesis of Aromatic Carbamates Derivatives

The condensation reactions involved in the synthesis of aromatic carbamates with chromen-2-one fragments demonstrate the versatility of synthetic organic chemistry in creating complex molecules with potential applications in medicinal chemistry and materials science (Velikorodov et al., 2014).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, mechanism of action, and potential applications . This could involve the development of novel synthesis methods and the exploration of its potential uses in various fields .

properties

IUPAC Name

2-[4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-13(2,3)21-12(19)15-7-5-14(6-8-15,9-10(16)17)11(18)20-4/h5-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUFOYXOOGIWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

CAS RN

2113039-35-1
Record name 2-{1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidin-4-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.